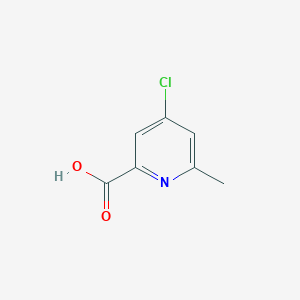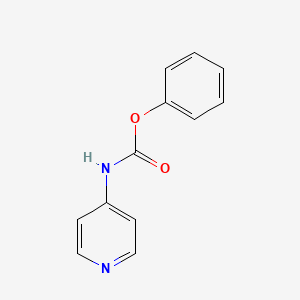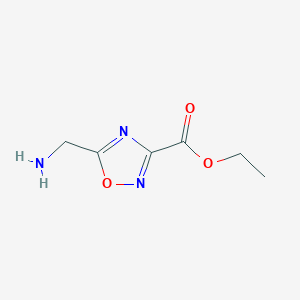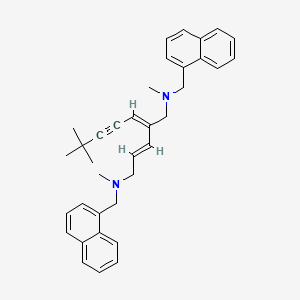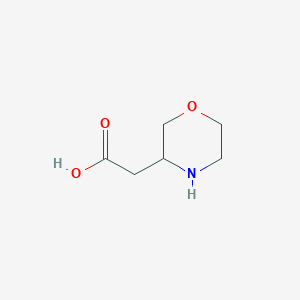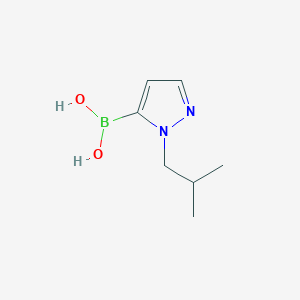![molecular formula C9H5F3N2O2 B1312884 5-(トリフルオロメチル)-1H-ベンゾ[D]イミダゾール-2-カルボン酸 CAS No. 2107-39-3](/img/structure/B1312884.png)
5-(トリフルオロメチル)-1H-ベンゾ[D]イミダゾール-2-カルボン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Trifluoromethyl)-1H-benzo[D]imidazole-2-carboxylic acid, or 5-TFCA, is an important organic compound that is widely used in the synthesis of various pharmaceuticals, agrochemicals, and other materials. It is an important intermediate in the synthesis of several compounds, including benzimidazoles, triazoles, and pyridines. 5-TFCA has been widely studied due to its potential applications in industrial and scientific research.
科学的研究の応用
医薬品
5-(トリフルオロメチル)-1H-ベンゾ[D]イミダゾール-2-カルボン酸: は、トリフルオロメチル基の存在により、医療分野で利用できる化合物です。 この基は、多くのFDA承認薬に共通の特徴であり、さまざまな薬理作用に貢献しています 。 この化合物の構造は、フェキソフェナジンやロラタジンなどの抗ヒスタミン薬に見られるイミダゾールおよびベンゾイミダゾールコアと関連しています .
電子工学
電子工学業界では、トリフルオロメチル基を持つ化合物が、有機エレクトロニクスの材料開発に使用されてきました。 5-(トリフルオロメチル)-1H-ベンゾ[D]イミダゾール-2-カルボン酸 のユニークな特性は、新しい電子部品の製造や既存部品の強化に役立つ可能性があります。
農薬
ベンゾイミダゾールの構造モチーフは、農薬において重要です。 5-(トリフルオロメチル)-1H-ベンゾ[D]イミダゾール-2-カルボン酸 の農薬における具体的な用途は直接引用されていませんが、関連する構造は、新しい農薬製品の開発において役割を果たすことが知られています .
触媒
イミダゾール系化合物は、有機反応における触媒効果で知られています 。 5-(トリフルオロメチル)-1H-ベンゾ[D]イミダゾール-2-カルボン酸 は、さまざまな化学プロセスにおける触媒としての可能性を探求できます。反応速度または選択性を向上させる可能性があります。
材料科学
この化合物の材料科学における潜在的な用途は、機能性材料の製造やイオン液体におけるグリーン溶媒として使用されてきたイミダゾールおよびベンゾイミダゾールとの構造的な関連性に関連しています 。そのユニークな特性は、強化された特性を持つ新しい材料の開発に貢献する可能性があります。
有機合成
有機合成では、トリフルオロメチル基とイミダゾールコアは、複雑な分子を構築するのに役立ちます 。 5-(トリフルオロメチル)-1H-ベンゾ[D]イミダゾール-2-カルボン酸 は、医薬品や機能性材料を含むさまざまな有機化合物の合成において、中間体またはビルディングブロックとして役立ちます。
生化学分析
Biochemical Properties
5-(Trifluoromethyl)-1H-benzo[D]imidazole-2-carboxylic acid plays a significant role in biochemical reactions due to its unique structure. The trifluoromethyl group increases the compound’s lipophilicity, enhancing its ability to interact with various biomolecules. This compound has been shown to interact with enzymes such as cytochrome P450, where it binds to the heme iron atom, affecting the enzyme’s activity . Additionally, it interacts with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, influencing their function and stability.
Cellular Effects
5-(Trifluoromethyl)-1H-benzo[D]imidazole-2-carboxylic acid has notable effects on various cell types and cellular processes. It influences cell signaling pathways by modulating the activity of key signaling proteins. For instance, it has been observed to affect the MAPK/ERK pathway, leading to changes in gene expression and cellular metabolism . The compound also impacts cellular functions such as proliferation, apoptosis, and differentiation, making it a potential candidate for therapeutic applications.
Molecular Mechanism
The molecular mechanism of 5-(Trifluoromethyl)-1H-benzo[D]imidazole-2-carboxylic acid involves several key interactions at the molecular level. The compound binds to specific biomolecules, including enzymes and receptors, through its trifluoromethyl and carboxylic acid groups. These interactions can lead to enzyme inhibition or activation, depending on the target enzyme . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(Trifluoromethyl)-1H-benzo[D]imidazole-2-carboxylic acid change over time. The compound is relatively stable under standard storage conditions but can degrade under extreme conditions such as high temperature or pH . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged modulation of signaling pathways and gene expression . These temporal effects are crucial for understanding the compound’s potential therapeutic applications.
Dosage Effects in Animal Models
The effects of 5-(Trifluoromethyl)-1H-benzo[D]imidazole-2-carboxylic acid vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects are essential for determining the compound’s safety and efficacy in therapeutic applications.
Metabolic Pathways
5-(Trifluoromethyl)-1H-benzo[D]imidazole-2-carboxylic acid is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which introduce hydroxyl groups to the compound, making it more water-soluble for excretion . The compound can also affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of 5-(Trifluoromethyl)-1H-benzo[D]imidazole-2-carboxylic acid within cells and tissues are influenced by its physicochemical properties. The compound is transported across cell membranes by passive diffusion and active transport mechanisms involving specific transporters . Once inside the cells, it can bind to various intracellular proteins, affecting its localization and accumulation . These transport and distribution characteristics are important for understanding the compound’s bioavailability and therapeutic potential.
Subcellular Localization
5-(Trifluoromethyl)-1H-benzo[D]imidazole-2-carboxylic acid exhibits specific subcellular localization patterns. It is primarily localized in the cytoplasm and nucleus, where it can interact with various biomolecules . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These subcellular localization patterns are essential for understanding the compound’s mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
6-(trifluoromethyl)-1H-benzimidazole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O2/c10-9(11,12)4-1-2-5-6(3-4)14-7(13-5)8(15)16/h1-3H,(H,13,14)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNQZCURJVWLZKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC(=N2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90469925 |
Source


|
| Record name | 6-(Trifluoromethyl)-1H-benzimidazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90469925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2107-39-3 |
Source


|
| Record name | 6-(Trifluoromethyl)-1H-benzimidazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90469925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

